2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a benzoxazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable electrophile.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrophenoxy and benzoxazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: Unique due to its specific functional groups and structure.
2-{4-nitrophenoxy}-N-(2-phenyl-1,3-benzoxazol-4-yl)acetamide: Similar structure but with a different position of the benzoxazole moiety.
2-{4-nitrophenoxy}-N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide: Another isomer with a different position of the benzoxazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N3O5/c25-20(13-28-17-9-7-16(8-10-17)24(26)27)22-15-6-11-19-18(12-15)23-21(29-19)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25) |
InChI Key |
JEILVBADSUNFHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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